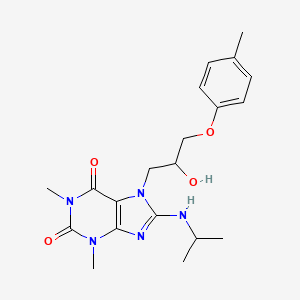

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the 1H-purine-2,6(3H,7H)-dione class, characterized by a xanthine core (1,3-dimethylxanthine) with substitutions at positions 7 and 6. The structural features include:

- Position 8: An isopropylamino group, introducing steric bulk and secondary amine functionality.

- Positions 1 and 3: Methyl groups, typical in xanthine derivatives to modulate pharmacokinetic properties.

Properties

IUPAC Name |

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propan-2-ylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-12(2)21-19-22-17-16(18(27)24(5)20(28)23(17)4)25(19)10-14(26)11-29-15-8-6-13(3)7-9-15/h6-9,12,14,26H,10-11H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOKMBMYEBGKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NC(C)C)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position modifications significantly influence biological activity. Key comparisons include:

Structural Insights :

- Isopropylamino vs. Sulfonyl Groups: The isopropylamino group in the target compound may enhance binding to amine-sensitive pockets (e.g., TryS active sites), whereas sulfonyl groups (as in ) improve metabolic stability.

- Hydrazinyl Derivatives (TC227) : The hydrazine linker in TC227 enables π-π stacking with aromatic residues in TryS, a feature absent in the target compound .

Substituent Variations at Position 7

The 7-position hydroxy-phenoxypropyl chain is critical for solubility and target engagement. Comparisons include:

Functional Implications :

- p-Tolyloxy vs. Phenoxy: The p-tolyl group (methyl-substituted phenyl) in the target compound may enhance membrane permeability compared to unsubstituted phenoxy groups (e.g., in TC227) .

- Hydroxypropyl vs. Alkyne Chains : The hydroxypropyl moiety supports aqueous solubility, whereas alkynyl groups (as in ) facilitate synthetic modifications.

Q & A

Q. What systematic approaches study structure-crystallography relationships?

- Methodological Answer : Compare crystal packing of analogs:

- Hydrogen Bonding : Intramolecular N–H⋯O bonds in the purine core stabilize planar conformations.

- Packing Motifs : p-Tolyloxy groups induce π-stacking (3.5 Å spacing) vs. morpholine analogs forming hydrogen-bonded chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.